

ML347: A Comparative Analysis of its Cross-Reactivity with TGF-beta Receptors

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Compound of Interest

Compound Name: ML347

Cat. No.: B609147

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitor **ML347**'s cross-reactivity profile against various Transforming Growth Factor-beta (TGF-beta) receptors. The data presented is intended to assist researchers in evaluating the suitability of **ML347** for their specific experimental needs, offering a clear perspective on its selectivity.

Introduction to ML347 and the TGF-beta Superfamily

ML347, also known as LDN-193719, is a small molecule inhibitor that has gained attention for its potent activity against certain members of the TGF-beta superfamily of receptors. This superfamily plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The signaling is initiated by the binding of a ligand (such as TGF-beta or Bone Morphogenetic Proteins - BMPs) to a complex of Type I and Type II serine/threonine kinase receptors. The human kinome includes seven Type I receptors (termed Activin Receptor-Like Kinases, ALKs) and five Type II receptors. The specificity of the downstream cellular response is largely determined by the specific combination of Type I and Type II receptors involved.

Given the high degree of homology within the ATP-binding sites of these receptors, understanding the selectivity profile of an inhibitor like **ML347** is paramount for interpreting experimental results and for its potential therapeutic development. This guide focuses on the inhibitory activity of **ML347** against a panel of relevant TGF-beta receptors.

Quantitative Analysis of ML347 Cross-Reactivity

The inhibitory activity of **ML347** has been characterized against a range of TGF-beta Type I and Type II receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency and selectivity. Lower IC50 values indicate higher potency.

Receptor Target	Alternative Name	IC50 (nM)	Fold Selectivity (relative to ALK2)
ALK1	ACVRL1	46	1.4x
ALK2	ACVR1	32	1x
ALK3	BMPR1A	10,800	>337x
ALK4	ACVR1B	>100,000	>3125x
ALK5	TGFBR1	>100,000	>3125x
ALK6	BMPR1B	9,830	>307x
TGFBR2	TβRII	>100,000	>3125x
BMPR2	-	>100,000	>3125x

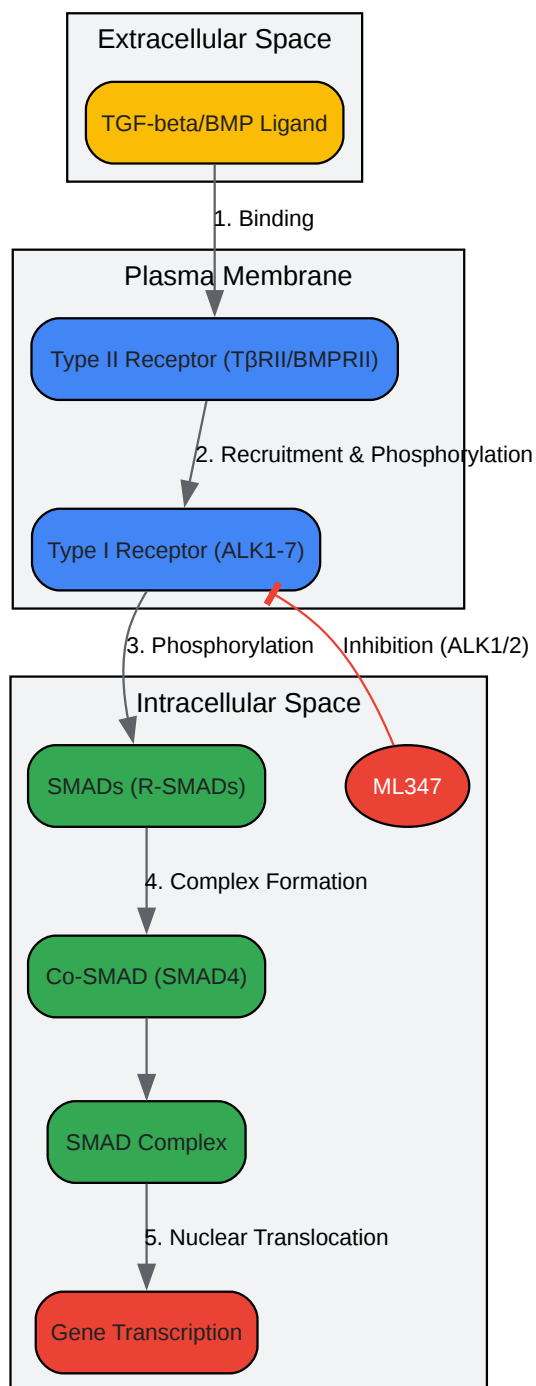
Data sourced from the NIH Molecular Libraries Program Probe Report for **ML347**.

As the data clearly indicates, **ML347** is a potent inhibitor of ALK1 and ALK2, with IC50 values in the low nanomolar range.[1][2] In contrast, it exhibits significantly lower activity against other Type I receptors such as ALK3 and ALK6, with IC50 values in the micromolar range, demonstrating a selectivity of over 300-fold for ALK2 over these receptors.[3][4] Importantly, **ML347** shows negligible inhibition of the canonical TGF-beta receptor ALK5 (TGFBR1), as well as the Type II receptors TGFBR2 and BMPR2, at concentrations up to 100 μM.[3] This high degree of selectivity makes **ML347** a valuable tool for specifically interrogating the roles of ALK1 and ALK2 in cellular signaling.

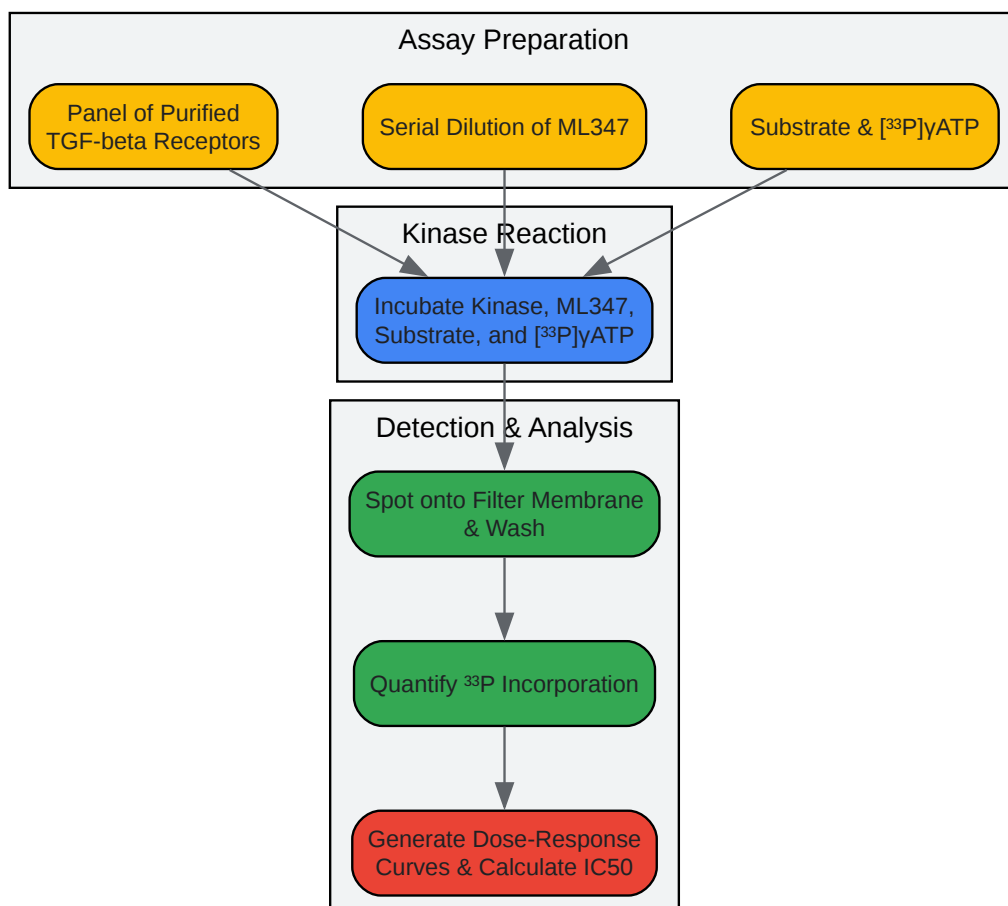
Signaling Pathways and Experimental Workflow

To visually represent the context of **ML347**'s activity, the following diagrams illustrate the simplified TGF-beta/BMP signaling pathway and the general experimental workflow used to determine inhibitor selectivity.

TGF-beta/BMP Signaling Pathway and ML347 Targets



Kinase Inhibitor Selectivity Profiling Workflow



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References

- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. landing.reactionbiology.com [landing.reactionbiology.com]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
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